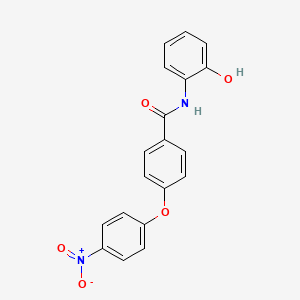![molecular formula C33H22N2O4 B3826311 6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B3826311.png)
6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]
Overview
Description
'6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' is a compound that belongs to the family of benzoxazinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of '6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' is not fully understood. However, it has been proposed to act via multiple mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and disruption of the cell membrane. It has also been reported to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase.
Biochemical and Physiological Effects
'6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' has been reported to exhibit significant biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating the caspase pathway. It has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting the cell membrane. In vivo studies have shown that it can inhibit the growth of tumors in animal models and reduce the bacterial load in infected animals.
Advantages and Limitations for Lab Experiments
The advantages of using '6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' in lab experiments include its high potency, broad-spectrum activity, and relatively simple synthesis method. However, its limitations include its poor solubility in water and its potential toxicity towards normal cells.
Future Directions
There are several future directions for the research on '6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]'. One potential direction is the modification of the compound to improve its solubility and reduce its toxicity towards normal cells. Another direction is the evaluation of its activity against other cancer cell lines and bacterial and fungal strains. Additionally, the compound's potential as a building block for the synthesis of functional materials and heterocyclic compounds should be further explored. Finally, the mechanism of action of the compound should be further elucidated to better understand its potential applications.
Conclusion
In conclusion, '6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' is a promising compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits significant activity against various cancer cell lines, bacterial and fungal strains. However, its poor solubility in water and potential toxicity towards normal cells are limitations that need to be addressed. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Scientific Research Applications
'6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been reported to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antibacterial and antifungal activity against various bacterial and fungal strains. In material science, it has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and polymers. In organic synthesis, it has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
6-[[4-oxo-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-6-yl]methyl]-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22N2O4/c36-32-26-20-24(11-15-28(26)34-30(38-32)17-13-22-7-3-1-4-8-22)19-25-12-16-29-27(21-25)33(37)39-31(35-29)18-14-23-9-5-2-6-10-23/h1-18,20-21H,19H2/b17-13-,18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNFQAIEFYQSY-JTFWXBGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C=CC6=CC=CC=C6)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=NC3=C(C(=O)O2)C=C(C=C3)CC4=CC5=C(N=C(OC5=O)/C=C\C6=CC=CC=C6)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[4-oxo-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-6-yl]methyl]-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cinnamoylphenyl)-2-(4-{[(3-cinnamoylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826229.png)
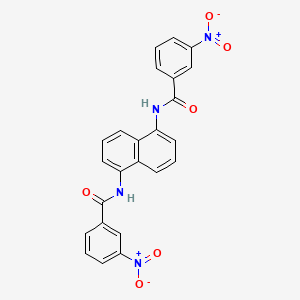
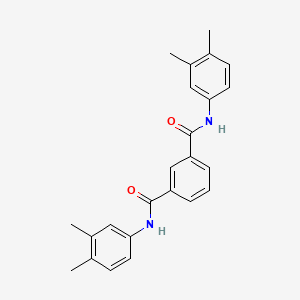
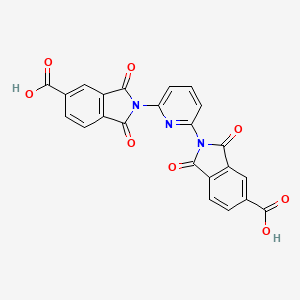
![N,N'-bis(4-iodophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3826255.png)
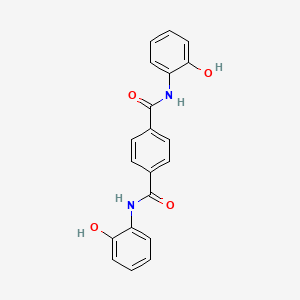
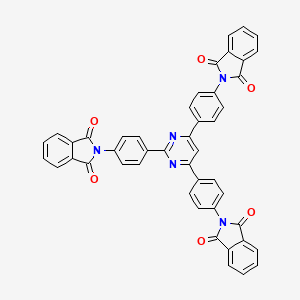
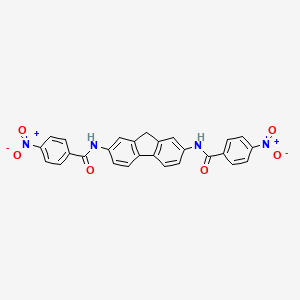
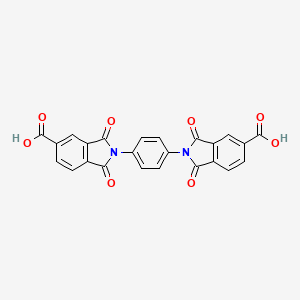
![4,4'-{carbonylbis[3,1-phenylene(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)sulfonyl]}dibenzoic acid](/img/structure/B3826299.png)

![2,2'-(oxydi-4,1-phenylene)bis[N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B3826326.png)
